The synthesis of (1S,2R,6R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one typically involves multiple synthetic routes that may include cyclization reactions starting from simpler organic precursors.
In industrial settings, continuous flow reactors may be utilized for enhanced efficiency and yield consistency. Catalysts may also be employed to facilitate the reaction steps while maintaining high purity levels in the final product .
The molecular structure of (1S,2R,6R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one can be described as follows:
(1S,2R,6R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one can participate in several chemical reactions due to its functional groups:
Reactions are typically conducted under controlled conditions regarding temperature and solvent systems to optimize yields and selectivity.
The mechanism of action for (1S,2R,6R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one involves:
Physical properties such as boiling point and density have not been extensively characterized but are crucial for practical applications in synthesis and formulation.
(1S,2R,6R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one holds promise in various scientific applications:
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4